
4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine: is a heterocyclic compound that belongs to the class of indazole derivatives. It is characterized by the presence of a bromine atom at the fourth position, a trifluoromethyl group at the seventh position, and an amine group at the third position of the indazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-7-(trifluoromethyl)-1H-indazole.
Reaction with Sodium Hydride: The starting material is treated with sodium hydride in dimethylformamide at 0°C to generate the corresponding anion.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Oxidation and Reduction:
Cross-Coupling Reactions: The trifluoromethyl group at the seventh position can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted indazole derivatives with various functional groups at the fourth position.
- Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in the development of therapeutic agents for the treatment of cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-Bromo-7-trifluoromethylquinoline: This compound shares the bromine and trifluoromethyl substituents but differs in the core structure, which is a quinoline instead of an indazole.
4-Bromo-7-fluoroquinoline: Similar to the above compound but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5BrF3N3 |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
4-bromo-7-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H5BrF3N3/c9-4-2-1-3(8(10,11)12)6-5(4)7(13)15-14-6/h1-2H,(H3,13,14,15) |
InChI Key |
YYDQYNHFCZEAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)NN=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


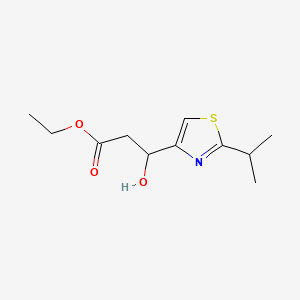
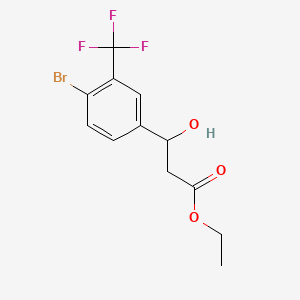
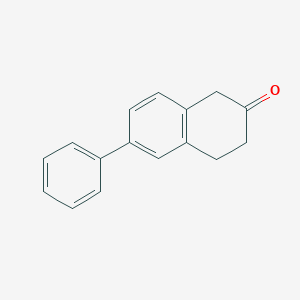


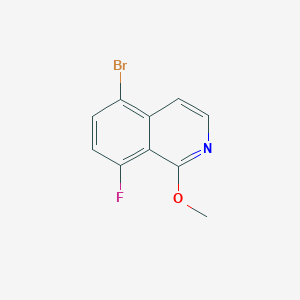
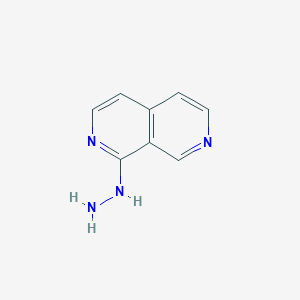
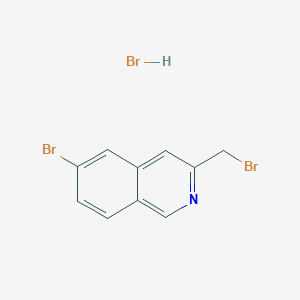
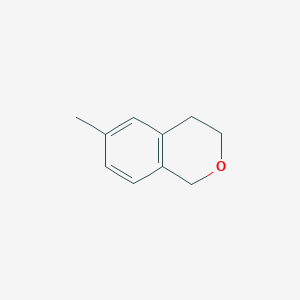
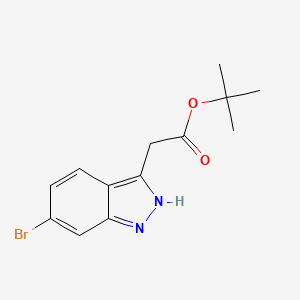

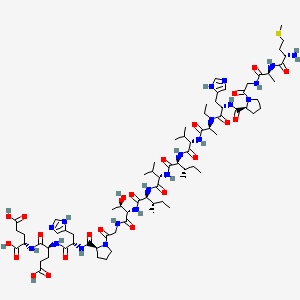
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)
![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
